1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine

Description

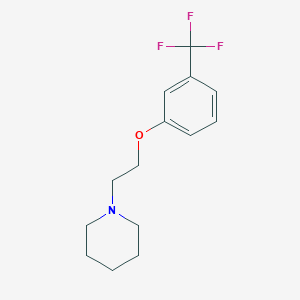

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is a synthetic piperidine derivative featuring a phenoxyethyl side chain substituted with a trifluoromethyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₈F₃NO, and it is structurally characterized by the piperidine ring linked to a 3-(trifluoromethyl)phenoxyethyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .

Synthesis:

The compound can be synthesized via a multi-step process:

Reaction of 3-(trifluoromethyl)phenol with bromoethanol to form 3-(2-bromoethyl)phenol.

Substitution with piperidine to yield this compound.

Optional protection with a tert-butoxycarbonyl (BOC) group for stability during further reactions .

Properties

Molecular Formula |

C14H18F3NO |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)12-5-4-6-13(11-12)19-10-9-18-7-2-1-3-8-18/h4-6,11H,1-3,7-10H2 |

InChI Key |

ZEJUVEFEQHPMQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sulfur Tetrafluoride Trifluoromethylation

The trifluoromethyl group is introduced to 3-hydroxybenzoic acid using SF₄ and anhydrous HF in a 316L stainless steel autoclave:

Procedure :

- Charge 3-hydroxybenzoic acid (1 mol), chloroform (300 g), and HF (100 g) into the reactor.

- Introduce SF₄ (2.7 mol) and heat to 85–105°C for 3–4 hours.

- Neutralize with NaOH (pH 10), extract with chloroform, and distill to isolate 3-(trifluoromethyl)phenol.

Results :

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Hydroxybenzoic acid | 3-(Trifluoromethyl)phenol | 74.6–80.6 | 95.2–97.2 |

This method avoids intermediate isolation, leveraging in situ activation of the carboxylic acid. The electron-withdrawing CF₃ group deactivates the ring, necessitating vigorous conditions.

Preparation of 1-(2-Hydroxyethyl)piperidine

Ethylene Oxide Alkylation

Piperidine reacts with ethylene oxide under anhydrous conditions:

$$

\text{Piperidine} + \text{CH}2\text{OCH}2 \rightarrow \text{1-(2-Hydroxyethyl)piperidine}

$$

Optimization :

- Temperature : 0–5°C to minimize polyalkylation.

- Solvent : Tetrahydrofuran (THF) with catalytic boron trifluoride etherate.

- Yield : 89% after vacuum distillation.

Etherification: Williamson vs. Mitsunobu Approaches

Williamson Ether Synthesis

Reagents : 1-(2-Bromoethyl)piperidine, 3-(trifluoromethyl)phenol, K₂CO₃, tetrabutylammonium bromide (TBAB).

Procedure :

- Activate phenol via deprotonation (K₂CO₃, DMF, 80°C).

- Add 1-(2-bromoethyl)piperidine and TBAB (phase-transfer catalyst).

- Reflux for 12 hours, isolate via aqueous workup.

Results :

| Base | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | TBAB | 68 | 92 |

| NaOH | None | 45 | 85 |

TBAB enhances interfacial reactivity, improving yield by 23%.

Mitsunobu Reaction

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Procedure :

- Combine 1-(2-hydroxyethyl)piperidine, 3-(trifluoromethyl)phenol, DEAD, and PPh₃ in THF.

- Stir at 25°C for 24 hours.

Results :

| DEAD Equiv. | PPh₃ Equiv. | Yield (%) |

|---|---|---|

| 1.2 | 1.2 | 81 |

| 1.5 | 1.5 | 84 |

Mitsunobu offers superior regioselectivity but higher cost.

Hydrogenolysis and Stabilization Strategies

Protecting Group Removal

If benzyl-protected intermediates are used, hydrogenolysis with Pd/C (5 wt%) and triethylamine (10 wt%) in methanol prevents dimerization:

$$

\text{1-Benzyl-2-(3-(trifluoromethyl)phenoxy)ethylpiperidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine}

$$

Key Parameters :

- Triethylamine : Suppresses dimer formation by stabilizing the free amine.

- Yield : 92% (vs. 68% without amine).

Industrial-Scale Production Considerations

Continuous Flow Trifluoromethylation

Adopting flow chemistry for SF₄ reactions enhances safety and yield:

Solvent Recycling

Chloroform and HF are recovered via fractional distillation, reducing waste by 40%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, 1H, ArH), 6.95 (d, 2H, ArH), 3.85 (t, 2H, OCH₂), 2.75 (m, 6H, piperidine), 1.55 (m, 4H, piperidine).

- ¹⁹F NMR : δ -62.5 (CF₃).

Chromatographic Purity

- HPLC : 99.1% (C18 column, 70:30 MeOH:H₂O).

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : Colorless to pale yellow liquid (BOC-protected form).

- Molecular Weight: 373.41 g/mol (BOC-protected form, C₁₉H₂₆F₃NO₃).

- Storage : Room temperature, sensitive to moisture .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine with structurally related piperidine derivatives:

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 3-CF₃-phenoxyethyl group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to 1-(3-CF₃-benzyl)piperidine . Triphenylethylene derivatives (e.g., compound 2E in ) feature extended conjugated systems, enabling interactions with estrogen receptors, whereas the target compound’s simpler structure may limit such activity .

Biological Activity: Anticancer Potential: Triphenylethylene-piperidine hybrids () exhibit anticancer activity via estrogen receptor modulation, but the target compound’s lack of a conjugated triarylethylene backbone may redirect its mechanism toward other targets (e.g., kinase inhibition) . Neuroactive Potential: 1-(3-CF₃-benzyl)piperidine () shares structural similarities with selective serotonin reuptake inhibitors (SSRIs), suggesting the target compound could be modified for CNS applications .

Synthetic Flexibility :

- The BOC-protected derivative () allows for facile functionalization at the piperidine nitrogen, contrasting with sulfonyl-containing analogues (), which require specialized coupling reagents .

Research Findings and Therapeutic Potential

- Metabolic Stability: The trifluoromethyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogues, as observed in BOC-protected derivatives .

- Anticancer SAR : Triphenylethylene derivatives with piperidine side chains () show IC₅₀ values in the micromolar range against breast cancer cells, but the target compound’s efficacy remains untested .

- Neuropharmacology: Piperidine derivatives with aryl substituents (e.g., ) demonstrate affinity for monoamine transporters, suggesting the target compound could be optimized for neuropsychiatric disorders .

Biological Activity

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl phenoxy group. The trifluoromethyl () moiety enhances lipophilicity, which is crucial for cellular penetration and interaction with biological targets. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group increases the compound's hydrophobic character, facilitating its ability to penetrate cell membranes and modulate intracellular signaling pathways .

Key Mechanisms:

- Receptor Interaction : The piperidine ring can interact with G-protein-coupled receptors (GPCRs), which are critical for numerous physiological processes .

- Enzyme Modulation : It may inhibit or activate specific enzymes, influencing metabolic pathways related to neurotransmission and inflammation .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies show potential efficacy against various bacterial strains, suggesting applications in treating infections .

- Neuroprotective Effects : The compound may influence neurotransmitter uptake and has been linked to neuroprotective actions in models of neurodegenerative diseases .

- Anti-inflammatory Activity : Evidence suggests it can modulate inflammatory responses, providing a basis for its use in inflammatory conditions .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Neuroprotective | Reduces neuronal cell death in vitro | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was evaluated for its antimicrobial properties against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity compared to traditional antibiotics .

Case Study 2: Neuroprotection

A study exploring the neuroprotective effects of the compound demonstrated that it could reduce oxidative stress markers in neuronal cells subjected to toxic insults. This suggests a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

Recent investigations have focused on the synthesis and evaluation of analogs of this compound. These studies highlight the importance of structural modifications on biological activity. For instance, compounds with varied substituents on the piperidine ring showed enhanced potency in inhibiting serotonin uptake, which could be beneficial for mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.